2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide
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Overview
Description
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
The synthesis of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules . The preparation of the compound typically involves the use of boron reagents and palladium catalysts under specific reaction conditions .
Chemical Reactions Analysis
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The compound can also participate in nucleophilic substitution reactions, leading to the formation of various derivatives . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
This compound has several scientific research applications across different fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it is studied for its potential pharmacological properties, including its ability to interact with specific molecular targets. In medicine, it is explored for its potential therapeutic effects, particularly in the development of new drugs. Additionally, the compound has industrial applications, such as in the production of specialty chemicals .
Mechanism of Action
The mechanism of action of 2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide involves its interaction with specific molecular targets and pathways. The compound’s piperidine moiety allows it to form stable hydrophobic interactions with catalytic pockets of enzymes, influencing their activity . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
2-(1-Ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide can be compared with other piperidine derivatives, such as 2-(1-Methylpiperidin-4-yl)ethanamine and 1-(4-Fluorobenzyl)piperidin-4-yl methanol . These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific combination of the piperidine and thiazole moieties, which contribute to its distinct chemical and biological properties.
Properties
CAS No. |
88654-48-2 |
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Molecular Formula |
C16H21BrN2S |
Molecular Weight |
353.3 g/mol |
IUPAC Name |
2-(1-ethylpiperidin-4-yl)-4-phenyl-1,3-thiazole;hydrobromide |
InChI |
InChI=1S/C16H20N2S.BrH/c1-2-18-10-8-14(9-11-18)16-17-15(12-19-16)13-6-4-3-5-7-13;/h3-7,12,14H,2,8-11H2,1H3;1H |
InChI Key |
CLUJYCBDWKMFKL-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC(CC1)C2=NC(=CS2)C3=CC=CC=C3.Br |
Origin of Product |
United States |
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